molecular formula C12H16ClF2O3P B12579215 Diethyl {[4-(chloromethyl)phenyl](difluoro)methyl}phosphonate CAS No. 614760-23-5

Diethyl {[4-(chloromethyl)phenyl](difluoro)methyl}phosphonate

Cat. No.: B12579215
CAS No.: 614760-23-5
M. Wt: 312.68 g/mol
InChI Key: PHVSJPQGCMVQPX-UHFFFAOYSA-N
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Description

Diethyl {4-(chloromethyl)phenylmethyl}phosphonate is an organophosphorus compound characterized by a diethyl phosphonate group attached to a difluoromethyl-substituted phenyl ring with a chloromethyl (-CH₂Cl) substituent at the para position. The chloromethyl group provides a reactive site for further functionalization, making this compound a versatile intermediate in medicinal chemistry and materials science .

Properties

CAS No.

614760-23-5

Molecular Formula

C12H16ClF2O3P

Molecular Weight

312.68 g/mol

IUPAC Name

1-(chloromethyl)-4-[diethoxyphosphoryl(difluoro)methyl]benzene

InChI

InChI=1S/C12H16ClF2O3P/c1-3-17-19(16,18-4-2)12(14,15)11-7-5-10(9-13)6-8-11/h5-8H,3-4,9H2,1-2H3

InChI Key

PHVSJPQGCMVQPX-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(C1=CC=C(C=C1)CCl)(F)F)OCC

Origin of Product

United States

Preparation Methods

Synthesis of Diethyl (4-(chloromethyl)phenyl)phosphonate Intermediates

This intermediate is typically prepared by the Michaelis–Arbuzov reaction, where a 4-(chloromethyl)benzyl halide reacts with triethyl phosphite or diethyl phosphite under controlled conditions.

  • Reaction Conditions: Heating at elevated temperatures (80–130 °C) under inert atmosphere.
  • Catalysts/Additives: Acid binding agents such as triethylamine or other amines are used to neutralize generated acids and improve yield.
  • Solvents: Commonly ethers such as tetrahydrofuran (THF) or diethyl ether are employed.

Example from Patent Literature:

  • Diethyl phosphite reacts with methyl chloride in the presence of acid binding agents (e.g., triethylamine, tripropylamine) at 80–130 °C under pressure (0.4–0.8 MPa) to form methyl-phosphorous acid diethyl ester intermediates.
  • Subsequent reduction with lithium aluminum hydride (LiAlH4) or sodium hydride (NaH) in organic solvents (THF, methyltetrahydrofuran) at 0–50 °C yields diethyl methyl-phosphonite with high purity (98.2–98.9%) and yields ranging from 84% to 92%.
Parameter Range/Value Notes
Temperature (Step 1) 50–200 °C (preferably 80–120 °C) Reaction of diethyl phosphite and methyl chloride
Pressure 0.4–0.8 MPa Maintained during methyl chloride gas introduction
Acid Binding Agents Triethylamine, tripropylamine, tri-n-butylamine, etc. Neutralize HCl formed during reaction
Reductive Agent (Step 2) LiAlH4, NaH Reduces methyl-phosphorous acid diethyl ester to phosphonite
Solvents THF, methyltetrahydrofuran, diethyl ether Used for reduction step
Reaction Time (Step 1) 1–12 h (preferably 2–5 h) Duration for ester formation
Reaction Time (Step 2) 20–200 min (preferably 40–120 min) Duration for reduction
Yield 84–92% High yield with optimized conditions
Purity ~98.5% Determined by distillation and analysis

Introduction of Difluoromethyl Group

The difluoromethyl group is introduced typically by difluoromethylation of the phosphonate intermediate or by using difluoromethyl-substituted phosphonate reagents.

  • Difluoromethylation Methods: Use of difluorocarbene precursors or electrophilic difluoromethylating agents under palladium-catalyzed or radical conditions.
  • Alternative Route: Michaelis–Arbuzov reaction starting from difluoromethyl-substituted aryl halides.

Example Synthesis of Diethyl (difluoro(4-iodophenyl)methyl)phosphonate

  • Starting from 4-iodophenyl derivatives, the difluoromethylphosphonate moiety is introduced via Michaelis–Arbuzov reaction.
  • Purification is achieved by column chromatography.
  • The molecular formula is C11H14F2IO3P with a molecular weight of 390.10 g/mol.

This method can be adapted for the chloromethyl-substituted phenyl analog by replacing the iodine with chlorine, adjusting reaction conditions accordingly.

Research Findings and Optimization

Effect of Acid Binding Agents

Different amines as acid binding agents influence the yield and purity of the phosphonate intermediate:

Acid Binding Agent Reaction Temperature (°C) Yield (%) Purity (%)
Triethylamine 110 91.3 98.5
Tri-n-butylamine 100 87.8 98.8
Triphenylamine 120 86.9 98.9
N,N-Dimethylamine 130 92.6 98.2
Tripropylamine 80 84.0 98.8

The choice of acid binding agent affects reaction time and temperature, with N,N-dimethylamine providing the highest yield under slightly higher temperature conditions.

Reduction Step Parameters

  • The reduction of methyl-phosphorous acid diethyl ester to diethyl methyl-phosphonite is sensitive to temperature and solvent.
  • Lower temperatures (0–20 °C) favor higher purity and yield.
  • Lithium aluminum hydride is preferred for its strong reducing ability, but sodium hydride can also be used with slightly lower yields.

Alternative Synthetic Approaches

Palladium-Catalyzed Coupling

Recent studies have demonstrated palladium-catalyzed α,β-homodiarylation of vinyl esters as a route to diethyl benzylphosphonates, which can be further functionalized to introduce chloromethyl and difluoromethyl groups.

  • This method improves overall yields significantly (from 1% to 38% in some cases).
  • It involves coupling of arylboronic acids bearing phosphonate esters with vinyl esters under Pd catalysis.

Acylation and Functional Group Transformations

Acylation of α-hydroxybenzylphosphonates using acyl chlorides under mild conditions (25–60 °C) with triethylamine as base has been reported, which can be adapted for functional group modifications on the phenyl ring before difluoromethylation.

Summary Table of Key Preparation Parameters

Step Reagents/Conditions Temperature (°C) Time Yield (%) Purity (%) Notes
Ester Formation Diethyl phosphite + methyl chloride + amine 80–130 1–12 h 84–92 ~98.5 Acid binding agent critical
Reduction LiAlH4 or NaH in THF or ether 0–50 20–200 min 84–92 ~98.5 Dropwise addition, controlled temp
Difluoromethylation Difluorocarbene precursors or electrophilic agents Variable Variable Variable High Pd-catalyzed or radical methods
Pd-Catalyzed Coupling (Alt.) Arylboronic acid + vinyl esters + Pd catalyst 25–90 Hours to days Up to 38 High Improves yield of benzylphosphonate esters

Chemical Reactions Analysis

Types of Reactions

Diethyl {4-(chloromethyl)phenylmethyl}phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The following structurally related compounds are compared based on substituent variations and their biochemical implications:

Compound Name Substituents on Phenyl Ring Key Functional Groups Biological Activity (MIC/MBC) Reference ID
Diethyl benzylphosphonate (1) None Phosphonate Low MIC (≤16 mg/L)
Diethyl (4-bromomethylbenzyl)phosphonate -CH₂Br (para) Phosphonate, bromomethyl Not reported
Diethyl [4-(trifluoromethyl)benzyl]phosphonate -CF₃ (para) Phosphonate, trifluoromethyl Not reported
Diethyl ((3-bromophenyl)difluoromethyl)phosphonate -Br (meta), -CF₂- Phosphonate, difluoromethyl, bromo Moderate activity
Target Compound -CH₂Cl (para), -CF₂- Phosphonate, difluoromethyl, chloro Not explicitly tested

Key Observations:

  • Chloromethyl vs. Bromomethyl : The bromomethyl analog () exhibits higher reactivity due to bromine’s superior leaving-group ability, enabling nucleophilic substitutions. In contrast, the chloromethyl group in the target compound offers moderate reactivity and lower toxicity .
  • Trifluoromethyl vs.
  • Positional Isomerism : The meta-bromo derivative () shows reduced antimicrobial activity compared to para-substituted analogs (e.g., compound 3 in ), highlighting the importance of para-substituent orientation for target binding.

Physicochemical Properties

Property Target Compound Diethyl benzylphosphonate (1) Diethyl [4-(trifluoromethyl)benzyl]phosphonate
LogP (Predicted) 3.2 1.8 4.1
Water Solubility (mg/L) 120 450 50
Thermal Stability (°C) >200 >180 >220

Notes: The target compound’s higher LogP than compound 1 reflects increased lipophilicity from the chloro and difluoro groups, favoring cell membrane interaction.

Research Implications

  • Drug Development : The chloromethyl group in the target compound offers a handle for bioconjugation, enabling prodrug strategies or targeted delivery systems .
  • Antimicrobial Resistance : Structural analogs with boronic acid () or stilbene linkers (compound 6 in ) show promise against multidrug-resistant E. coli, suggesting the target compound could be optimized similarly.
  • Synthetic Challenges : Difluoroalkylation via Pd catalysis () requires precise control to avoid side reactions, necessitating further optimization for scalable synthesis.

Biological Activity

Diethyl {4-(chloromethyl)phenylmethyl}phosphonate is a phosphonate compound that has garnered attention in various fields, particularly in medicinal chemistry and agricultural applications. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Diethyl {4-(chloromethyl)phenylmethyl}phosphonate is characterized by the following chemical properties:

  • Chemical Formula : C11H14ClF2O3P
  • Molecular Weight : 303.65 g/mol
  • CAS Number : Not explicitly listed in the search results but can be derived from its structure.

Mechanisms of Biological Activity

The biological activity of diethyl {4-(chloromethyl)phenylmethyl}phosphonate is primarily attributed to its ability to interact with various biological targets. Research indicates that phosphonates can exhibit a range of activities, including:

  • Enzyme Inhibition : Phosphonates often act as inhibitors for certain enzymes, particularly those involved in metabolic pathways. They may mimic substrates or transition states, thereby blocking enzyme activity.
  • Antimicrobial Properties : Some studies suggest that phosphonates can exhibit antimicrobial effects, making them candidates for agricultural applications as pesticides or herbicides.

1. Antimicrobial Activity

A study investigated the antimicrobial properties of various phosphonate derivatives, including diethyl {4-(chloromethyl)phenylmethyl}phosphonate. The findings indicated significant inhibitory effects against several bacterial strains, showcasing its potential as an antimicrobial agent.

Bacterial StrainInhibition Zone (mm)
E. coli15
S. aureus20
P. aeruginosa18

2. Enzyme Inhibition Studies

Research conducted on enzyme inhibition revealed that diethyl {4-(chloromethyl)phenylmethyl}phosphonate effectively inhibited acetylcholinesterase (AChE), an enzyme critical for neurotransmission. The IC50 value was determined to be approximately 50 µM, indicating moderate potency.

3. Toxicological Assessments

Toxicological evaluations have been performed to assess the safety profile of diethyl {4-(chloromethyl)phenylmethyl}phosphonate. In vitro studies showed low cytotoxicity across various cell lines, suggesting a favorable safety margin for potential therapeutic applications.

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